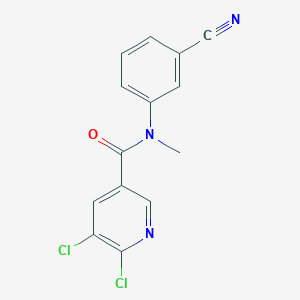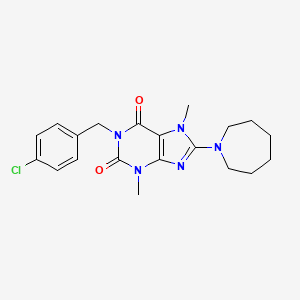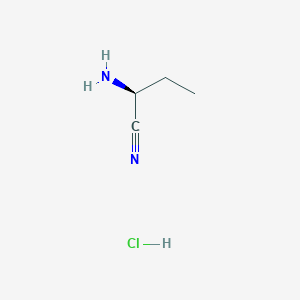
(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-(+)-1,1,2-Triphenyl-1,2-ethanediol, also known as (+)-TPE, is a chiral compound with a wide range of applications in the field of organic synthesis and scientific research. It is an optically active compound with a molecular formula of C18H15O2, and is a derivative of 1,2-ethanediol. (+)-TPE has been used in a variety of research applications, including as an intermediate in organic synthesis, as a chiral auxiliary in asymmetric synthesis, and as a chiral ligand in asymmetric catalysis. Its unique structure and properties make it an attractive research tool for a wide range of applications.
Aplicaciones Científicas De Investigación
- Chiral Building Block for Asymmetric Synthesis:
- Optically active 1-phenyl-1,2-ethanediol derivatives, including (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol, serve as crucial chiral building blocks. These compounds are used in asymmetric conversions to produce compounds with high optical purity and yield. For instance, Candida parapsilosis SYB-1 was employed as a biocatalyst for the preparation of S-1-phenyl-1,2-ethanediol with high optical purity and yield (Nie Yao, 2003).
- Enantioselective Catalysis:
- The compound has been used in stereoselective reactions to produce various enantiomerically enriched products. A study reported the stereoselective aldol reaction of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate to produce (R)-3-hydroxy-4-methylpentanoic acid, showcasing the compound's role in generating enantiomerically pure products (M. Braun & S. Gräf, 2003).
- Innovations in Organic Synthesis:
- The compound is also involved in developing innovative synthetic methods. For example, chemoenzymatic one-pot synthesis methods have been developed to produce both (R)- and (S)-Aryl-1,2-ethanediols from corresponding arylethanones. This process demonstrates the compound's versatility and capacity for high-yield synthesis of enantiomerically enriched products (L. Bencze et al., 2011).
- Role in Metal-Organic Frameworks and Nanoscale Materials:
- (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol has been used in the field of material science, particularly in the construction of metal-organic frameworks (MOFs) with chiral properties. These MOFs have applications in enantioseparation, highlighting the compound's significance in creating materials with specific optical properties (Chao Zhuo et al., 2017).
Propiedades
IUPAC Name |
(2R)-1,1,2-triphenylethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVWUZJOQHWMFB-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B2601429.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2601430.png)



![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-nitrobenzamide](/img/structure/B2601436.png)





